molecular formula C7H10N2O B12283446 3-(Pyrrolidin-2-yl)isoxazole

3-(Pyrrolidin-2-yl)isoxazole

Cat. No.: B12283446
M. Wt: 138.17 g/mol
InChI Key: KZNBAFGPZDBPKD-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-2-yl)isoxazole is a heterocyclic compound that features both a pyrrolidine ring and an isoxazole ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-2-yl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of oxazoles, while reduction of the pyrrolidine ring can yield various amine derivatives .

Scientific Research Applications

3-(Pyrrolidin-2-yl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-2-yl)isoxazole involves its interaction with specific molecular targets. The isoxazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 3-(Pyrrolidin-2-yl)isoxazole is unique due to the combination of the pyrrolidine and isoxazole rings in a single molecule. This dual-ring structure provides a versatile scaffold for the development of new compounds with enhanced biological activity and selectivity .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-pyrrolidin-2-yl-1,2-oxazole

InChI

InChI=1S/C7H10N2O/c1-2-6(8-4-1)7-3-5-10-9-7/h3,5-6,8H,1-2,4H2

InChI Key

KZNBAFGPZDBPKD-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NOC=C2

Origin of Product

United States

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